

Application Notes and Protocols for T-474 in Immunoprecipitation Experiments

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Compound of Interest

Compound Name: T-474

Cat. No.: B1193745

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Introduction

T-474 (also known as SAR444656) is a potent and selective heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).^{[1][2][3]} As a Proteolysis Targeting Chimera (PROTAC), **T-474** induces the degradation of IRAK4 through the ubiquitin-proteasome system, offering a powerful tool to study the downstream effects of IRAK4 removal.^{[4][5]} Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, **T-474** eliminates the entire IRAK4 protein, thereby inhibiting both its kinase and scaffolding functions.^{[3][6]} This makes it a valuable reagent for investigating the role of IRAK4 in cellular signaling, particularly in the context of Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways implicated in various autoimmune and inflammatory diseases.^{[1][2][7]}

These application notes provide a comprehensive guide for utilizing **T-474** in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments to study IRAK4 and its interacting partners.

Data Presentation

Quantitative Data for T-474

Parameter	Value	Cell Type/System	Notes	Reference
IRAK4 Degradation				
DC50	0.88 nM	THP-1 cells	DC50 is the concentration for 50% maximal degradation.	[4]
Dmax	101%	THP-1 cells	Dmax is the maximum degradation percentage.	[4]
DC50	4.0 nM	RAW 264.7 cells	Half-maximal degradation concentration.	[1]
Pharmacodynamics				
IRAK4 Reduction in Blood	Up to 98%	Healthy Adults	Observed at 50-200 mg daily doses.	[5]
Plasma Concentration for 80% IRAK4 Reduction	4.1-5.3 ng/mL	Healthy Adults	[5]	
Functional Inhibition				
Inhibition of IL-6 and IL-8 production	Superior to IRAK4 kinase inhibitor PF-06550833	R848- or LPS-stimulated PBMCs	[1]	
Inhibition of NF- κ B activation	Effective	CpG-B stimulated B	[1]	

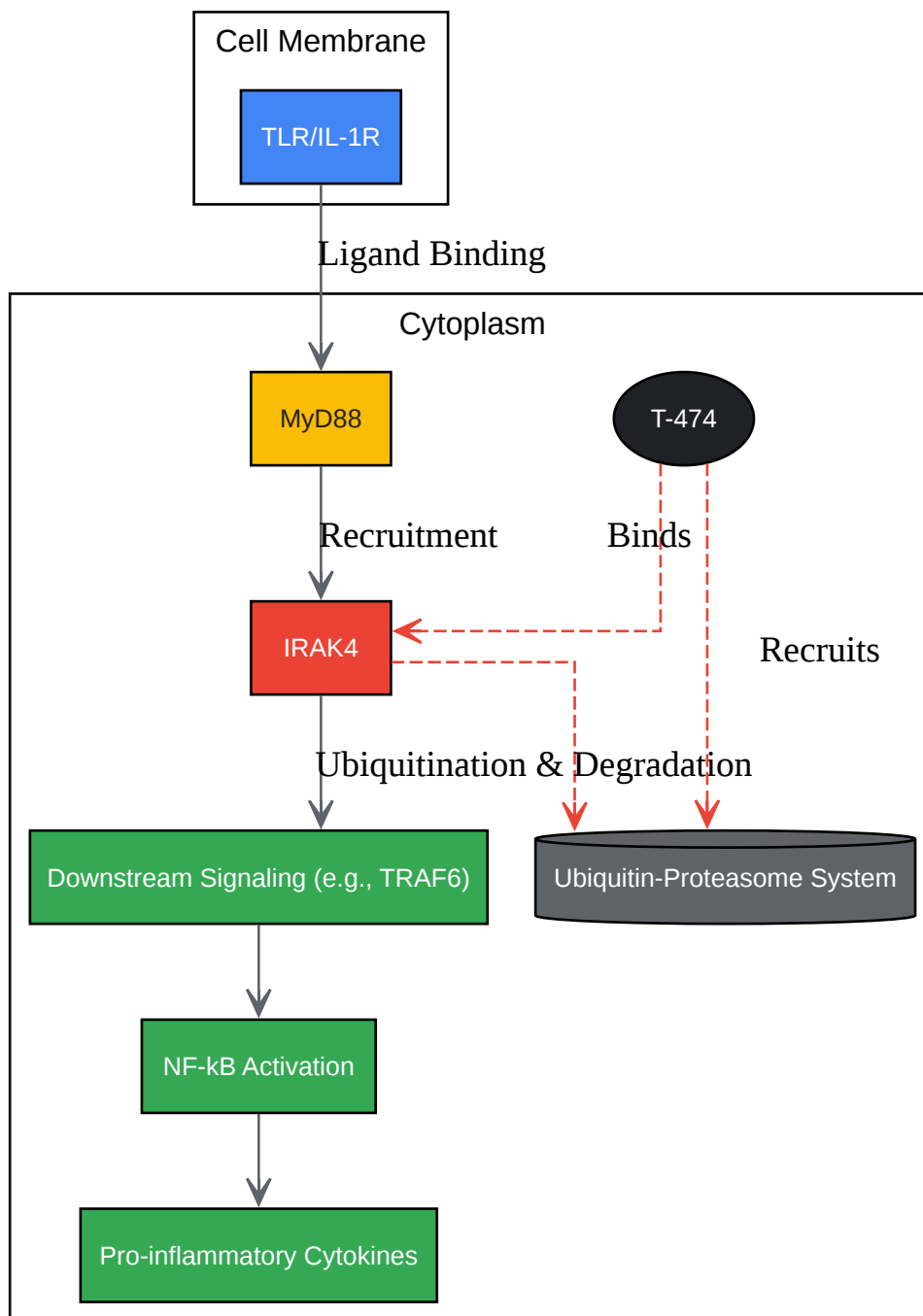
(phospho-p65)

cells

Signaling Pathway

T-474 targets IRAK4, a critical component of the Myddosome complex, which is essential for signal transduction downstream of TLRs and the IL-1R.[2] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits IRAK family members, including IRAK4, leading to the activation of downstream signaling cascades like NF- κ B and the production of pro-inflammatory cytokines.[2] **T-474**-mediated degradation of IRAK4 disrupts this signaling pathway.

IRAK4 Signaling Pathway and T-474 Mechanism of Action



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Caption: **T-474** induces IRAK4 degradation via the ubiquitin-proteasome system, blocking TLR/IL-1R signaling.

Experimental Protocols

Immunoprecipitation of IRAK4 after T-474 Treatment

This protocol is designed to isolate IRAK4 from cell lysates to assess its levels following treatment with **T-474**.

Materials:

- Cells expressing IRAK4 (e.g., THP-1, PBMCs)
- **T-474** (dissolved in DMSO)
- Vehicle control (DMSO)
- Cell culture medium
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-IRAK4 antibody for immunoprecipitation
- Control IgG (from the same species as the IP antibody)
- Protein A/G magnetic beads or agarose resin
- Wash Buffer (e.g., IP lysis buffer with lower detergent concentration)
- Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
- Microcentrifuge tubes
- Rotating platform or rocker

Procedure:

- Cell Culture and Treatment:
 - Plate cells and grow to the desired confluency (e.g., 70-80%).

- Treat cells with the desired concentration of **T-474** (e.g., 1-100 nM) or vehicle control for a specified duration (e.g., 2-24 hours).
- Cell Lysis:
 - Aspirate the culture medium and wash the cells once with ice-cold PBS.[\[4\]](#)
 - Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.[\[4\]](#)
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[\[4\]](#)
 - Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Protein Concentration Determination:
 - Determine the protein concentration of the cleared lysate using a suitable method (e.g., BCA assay).
 - Normalize the protein concentration of all samples.
- Immunoprecipitation:
 - To a pre-determined amount of protein lysate (e.g., 500 µg - 1 mg), add the anti-IRAK4 antibody.
 - In a separate tube, add an equivalent amount of control IgG to the same amount of lysate as a negative control.
 - Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
- Capture of Immune Complexes:
 - Add an appropriate amount of pre-washed Protein A/G beads to each tube.
 - Incubate for an additional 1-2 hours at 4°C with gentle rotation.

- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Carefully remove the supernatant.
 - Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual supernatant.
- Elution:
 - Resuspend the beads in 1X SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
 - Pellet the beads, and collect the supernatant containing the eluted proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against IRAK4 to confirm its presence and assess the extent of degradation.

Co-Immunoprecipitation to Identify IRAK4 Interacting Proteins

This protocol can be used to investigate how **T-474** affects the interaction of IRAK4 with its binding partners.

Procedure:

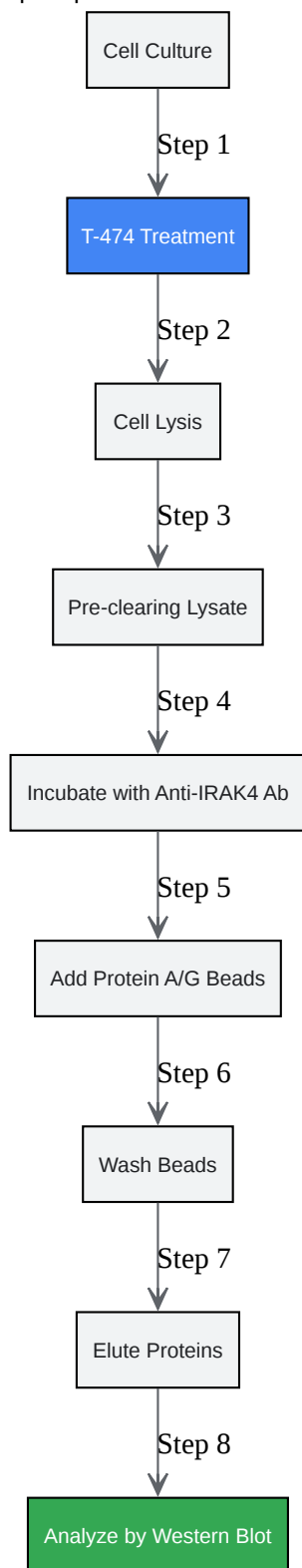
Follow the immunoprecipitation protocol above with the following modifications:

- Lysis Buffer: Use a non-denaturing lysis buffer (e.g., a buffer with a milder detergent like Triton X-100 or NP-40) to preserve protein-protein interactions.
- Washing: Perform washes with the non-denaturing lysis buffer. Be mindful that extensive washing can disrupt weak interactions.

- Analysis: After elution, perform SDS-PAGE and Western blotting. Probe the membrane not only with an anti-IRAK4 antibody but also with antibodies against known or suspected interacting proteins (e.g., MyD88).

Experimental Workflow and Logic Diagrams

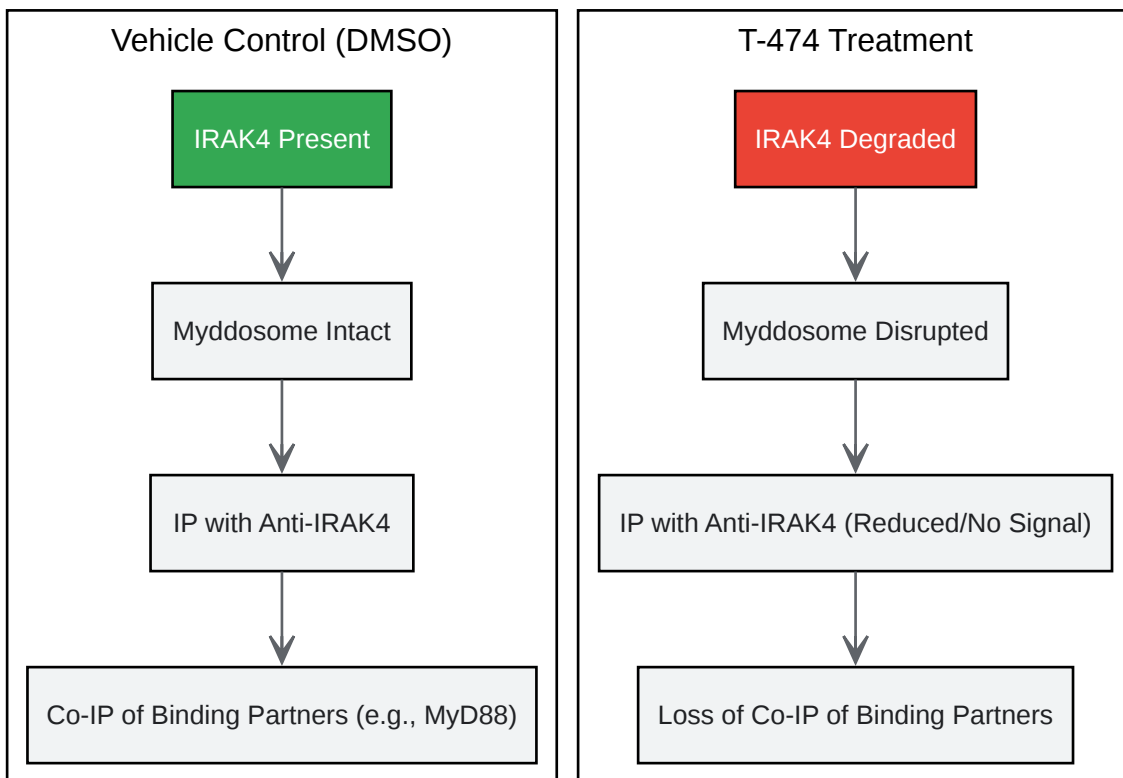
Immunoprecipitation Workflow with T-474



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Caption: A stepwise workflow for performing immunoprecipitation experiments with **T-474**.

Logical Framework for T-474 in Co-IP



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